molecular formula C12H10ClNO2S B163428 Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate CAS No. 132089-34-0

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate

Cat. No.: B163428
CAS No.: 132089-34-0
M. Wt: 267.73 g/mol
InChI Key: HSOTXXRVHCFIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 3-chlorophenyl group, and a thiazole ring

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. This interaction can lead to the formation of DNA double-strand breaks, ultimately resulting in cell death . Additionally, the compound has shown potential in modulating the activity of certain neurotransmitters, thereby affecting neural functions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, the compound has been shown to modulate cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as DNA and proteins, altering their function. For instance, its interaction with topoisomerase II leads to enzyme inhibition, resulting in the accumulation of DNA double-strand breaks . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism . Additionally, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and xenobiotics . These interactions highlight the compound’s potential to influence overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound preferentially accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it has been observed to localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, the compound can accumulate in the mitochondria, influencing mitochondrial function and inducing apoptosis . These findings underscore the importance of subcellular localization in determining the compound’s biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate: Similar structure but with the chlorine atom in a different position.

    Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(3-chlorophenyl)thiazole-5-carboxylate: Similar structure but with the carboxylate group in a different position.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures .

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOTXXRVHCFIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569501
Record name Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-34-0
Record name Ethyl 2-(3-chlorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.